molecular formula C18H19N3O2 B2837059 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide CAS No. 2097923-49-2

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide

Cat. No.: B2837059
CAS No.: 2097923-49-2
M. Wt: 309.369
InChI Key: IOGPIXWCOAJXBB-UHFFFAOYSA-N
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Description

“N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

A series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives was synthesized starting from the properly substituted 1,2-phenylendiamine . These compounds have hydrogen or methyl at position 1; while hydrogen, chlorine, ethoxy or methoxycarbonyl group is at position 5 and/or 6 .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of related compounds to N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide demonstrates significant interactions, such as intermolecular hydrogen bonds, which stabilize the compound's structure. These structural features are essential for understanding the compound's reactivity and potential applications in materials science and pharmaceuticals. For example, the stabilization by hydrogen bonds and the planar nature of the naphthalene moiety and the imidazole ring contribute to the electronic properties of the compound, relevant in the development of novel materials or drugs (Özbey et al., 2002).

Reactivity and Derivative Synthesis

The synthesis and biological evaluation of derivatives containing the naphthalene moiety have been explored for their anti-inflammatory properties. This indicates the versatility of naphthalene-based compounds in synthesizing molecules with potential therapeutic applications. The synthesis processes, including cyclocondensation and reactions with electrophilic reagents, highlight the compound's role as a precursor for various chemical transformations, leading to new molecules with desired biological activities (Thabet et al., 2011).

Electronic and Optical Properties

Studies on the electronic and optical properties of naphthalene derivatives, such as the synthesis of unsymmetrically substituted naphthalene and perylene imide imidazoles, reveal their potential in developing advanced materials with specific absorption and emission characteristics. These properties are crucial for applications in optoelectronics, photonics, and as fluorescent chemosensors. The structural and electronic analyses, including single crystal x-ray diffraction and electronic absorption and emission investigations, provide insights into their potential utility in various scientific fields (Aksakal et al., 2019).

Chemosensory and Catalytic Applications

Naphthalene derivatives demonstrate significant potential as chemosensors for metal ions, with changes in fluorescence spectra upon metal ion addition. This sensitivity to metal ions positions such compounds as valuable tools in analytical chemistry for detecting and quantifying metal ions in various environments. The molecular orbital calculations suggest the ability of these compounds to form complexes with metal ions, highlighting their applications in chemosensory technologies (Kawakami et al., 2002).

Photophysical and Electrochemical Properties

Naphthalene-cored dicarboxamides with end-capped structures exhibit electroactive and electrochromic properties, making them suitable for applications in redox-active polymers and electrochromic devices. The ability to undergo electropolymerization and exhibit reversible electrochemical oxidation and color changes upon electro-oxidation underscores their utility in developing new materials for electronic and photonic devices (Hsiao et al., 2017).

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(17-7-3-5-15-4-1-2-6-16(15)17)20-9-12-23-13-11-21-10-8-19-14-21/h1-8,10,14H,9,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGPIXWCOAJXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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